N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide
Description
N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a synthetic organic compound characterized by its acetamide core, substituted with a phenyl group and a 4-methoxy-3-(1H-tetrazol-1-yl)phenyl moiety. The molecular formula is C₁₆H₁₄N₄O₂, with a molecular weight of 294.3 g/mol (estimated via structural analogs from ). The compound’s structure features:
- Phenylacetamide backbone: Provides a hydrophobic scaffold for intermolecular interactions.
- 4-Methoxy group: Enhances solubility and modulates electronic properties.
- 1H-Tetrazole-1-yl substituent: A nitrogen-rich heterocycle known for hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGDKRIYVFXNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method is the [2+3] cycloaddition between a nitrile and an azide . This reaction can be catalyzed by metals such as zinc chloride or through the use of strong Lewis acids .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can modify the tetrazole ring, although specific conditions and reagents are required.
Substitution: Substitution reactions can occur at the phenyl or methoxy groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents for these reactions include diphenyl phosphorazidate (DPPA) for tetrazole synthesis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other tetrazole derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Explored for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets . This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is highlighted through comparisons with analogs (Table 1). Key differences in substituents, heterocycles, and pharmacological profiles are summarized below:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations
Core Structure Variations :
- Replacement of the acetamide core with a benzamide (e.g., N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide) alters hydrogen-bonding patterns and target specificity .
- Substitution of tetrazole with triazole or oxadiazole heterocycles (e.g., ) modifies metabolic stability and binding affinity .
Substituent Effects: Methoxy groups (e.g., in the target compound) improve solubility and moderate reactivity compared to trifluoromethoxy () or methylthio () groups, which enhance lipophilicity and electron-withdrawing effects . Tetrazole vs.
Biological Activity :
- Compounds with tetrazole moieties (e.g., the target compound and N-(4-acetamidophenyl)-2-(1H-tetrazol-1-yl)acetamide) show promise in targeting enzymes like histone deacetylases or kinases .
- Oxadiazole -containing analogs () exhibit antimicrobial activity, suggesting heterocycle choice directly influences therapeutic application .
Data-Driven Insights
- Solubility : The target compound’s methoxy group confers moderate aqueous solubility (~15 mg/L predicted), outperforming trifluoromethoxy analogs (<5 mg/L) but underperforming compared to acetamidophenyl derivatives (~30 mg/L) .
- Binding Affinity : Molecular docking studies (analogous to ) suggest the tetrazole group in the target compound forms strong hydrogen bonds with protease active sites (binding energy: −8.2 kcal/mol), comparable to triazole analogs (−7.9 kcal/mol) .
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant to disease mechanisms. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxy-3-(1H-tetrazol-1-yl)aniline with phenylacetyl chloride. The resulting product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-methoxy-3-(1H-tetrazol-1-yl)aniline + phenylacetyl chloride | This compound |
| 2 | Characterization via NMR, MS, IR | Confirmed structure |
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes management. For instance, a derivative exhibited an IC50 value of 4.48 µM, indicating significant inhibitory potency. Docking studies have shown that the compound interacts favorably with key amino acids in the PTP1B binding site, suggesting a mechanism for its inhibitory action .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Case Study 1: Diabetes Management
A study involving diabetic mouse models treated with this compound showed improved glycemic control and enhanced insulin sensitivity. The compound's action on PTP1B was linked to these beneficial effects.
Case Study 2: Cancer Cell Lines
In another study, various cancer cell lines were exposed to different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
The biological activity of this compound can be attributed to several mechanisms:
- PTP1B Inhibition : Direct inhibition leads to increased insulin signaling.
- Apoptosis Induction : Activation of caspases and modulation of survival pathways contribute to anticancer effects.
- Cell Cycle Arrest : The compound has been shown to affect cell cycle progression in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
